Oleyl palmitamide

Catalog No.
S1516762
CAS No.
16260-09-6
M.F
C34H67NO
M. Wt
505.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleyl palmitamide

CAS Number

16260-09-6

Product Name

Oleyl palmitamide

IUPAC Name

N-[(Z)-octadec-9-enyl]hexadecanamide

Molecular Formula

C34H67NO

Molecular Weight

505.9 g/mol

InChI

InChI=1S/C34H67NO/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-35-34(36)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18H,3-16,19-33H2,1-2H3,(H,35,36)/b18-17-

InChI Key

VMRGZRVLZQSNHC-ZCXUNETKSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCCCCC/C=C\CCCCCCCC

Description

The exact mass of the compound Oleyl palmitamide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Opacifying; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Oleyl palmitamide is a fatty acid amide compound with the chemical formula C₃₄H₆₇NO and a CAS number of 16260-09-6. It is synthesized from oleic acid and palmitic acid, featuring a long hydrocarbon chain that contributes to its unique physical and chemical properties. This compound is known for its applications in various fields, including chemistry, biology, and industry, particularly as a lubricant additive and a friction modifier in formulations .

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially yielding epoxides or hydroxylated derivatives.
  • Reduction: Reduction can be performed with lithium aluminum hydride, leading to saturated amides.
  • Substitution: Nucleophilic substitution reactions can occur with amines or alcohols, producing various derivatives depending on the conditions used .

These reactions indicate that while oleyl palmitamide is stable under normal conditions, it can participate in significant transformations when exposed to specific reagents.

Research indicates that oleyl palmitamide may have potential therapeutic effects due to its anti-inflammatory and analgesic properties. It has been studied for its role in lipid metabolism and its possible applications in treating conditions such as osteoporosis, psoriasis, and central nervous system disorders. Although the exact mechanism of action remains less understood, similar compounds like palmitoylethanolamide have demonstrated interactions with peroxisome proliferator-activated receptor-alpha (PPAR-α), suggesting a pathway for biological activity .

Oleyl palmitamide can be synthesized through the following methods:

  • One-Step Method: The reaction involves oleic acid and palmitic acid in the presence of catalysts such as trisodium phosphate and metatitanic acid. This reaction is typically conducted at elevated temperatures followed by vacuum drying.
  • Industrial Production: On a larger scale, the synthesis mirrors the laboratory method but emphasizes environmental sustainability, aiming for high yields with minimal waste. The catalysts used are designed for stability and efficiency .

Unique FeaturesPalmitoylethanolamideAnti-inflammatory, analgesicStronger evidence for receptor interactionOleamideSleep-inducing effects; interacts with cannabinoid receptorsKnown for neuroprotective propertiesStearamideUsed as a lubricant and release agentShorter hydrocarbon chain compared to oleyl palmitamide

Oleyl palmitamide stands out due to its unique combination of high-temperature resistance, lubrication properties, and potential anti-inflammatory effects. Its versatility makes it valuable in both scientific research and industrial applications .

Fatty acid amides have a long biological history, dating back over a century to the pioneering studies of ceramides and sphingolipids. The primary fatty acid amides (PFAMs) were first characterized from a biological source (human plasma) by Arafat et al. (1989), marking a significant milestone in fatty acid amide research. Prior to this, the first non-sphingosine based fatty acid amide (N-palmitoylethanolamine) was isolated from egg yolk in 1957, establishing the presence of these compounds beyond sphingolipid structures.

Interest in PFAMs dramatically intensified in the mid-1990s when oleamide was identified as an endogenous sleep inducer in the mammalian brain. This discovery established certain fatty acid amides as important signaling molecules in the nervous system. Research further expanded with the characterization of fatty acid amide hydrolase (FAAH), a mammalian integral membrane enzyme that degrades fatty acid amide signaling lipids, including the endogenous cannabinoid anandamide and the sleep-inducing compound oleamide.

The evolution of fatty acid amide research has progressively revealed their diverse biological activities, ranging from neurosignaling and sleep regulation to anti-inflammatory and immunomodulatory effects. These compounds now represent an important class of lipid signaling molecules with significant implications for physiology and potential therapeutic applications.

Emergence of Oleyl Palmitamide in Scientific Literature

Unlike primary fatty acid amides like oleamide that gained early attention for their biological activities, oleyl palmitamide emerged in scientific literature primarily through industrial chemistry research. Its chemical identity as (Z)-N-Octadec-9-enylhexadecan-1-amide (CAS: 16260-09-6) reflects its structure as an amide formed between palmitic acid (C16:0) and oleylamine (C18:1).

The compound's dual hydrophobic interactions, arising from its palmitic acid backbone linked to an oleyl amine group via an amide bond, contributed to early industrial interest in its physical properties rather than biological activities. Initial applications focused on its thermal stability, lubricant properties, and performance in high-temperature processing environments, particularly in polymer formulations.

While oleyl palmitamide shares structural similarities with bioactive fatty acid amides, its specific biological activities remained largely unexplored as industrial applications drove its development. The compound became recognized in regulatory frameworks, eventually being listed in the FDA's Inventory of Food Contact Substances (21 CFR Parts 175-178), indicating approved uses in materials that may contact food products.

Current Research Landscape and Academic Interest

The current research landscape for oleyl palmitamide spans both industrial applications and emerging biological investigations. From an industrial perspective, the market for cetyl PG hydroxyethyl palmitamide (a related compound) was valued at USD 63.9 Million in 2023 and is projected to reach USD 131.6 Million by 2030, growing at a CAGR of 7.2%. This market growth reflects the increasing demand for fatty acid amides in personal care products, cosmetics, and polymer processing.

Several key drivers influence the current research landscape:

  • Rising demand in personal care products due to moisturizing and skin-soothing characteristics
  • Increased emphasis on natural and multifunctional ingredients in cosmetic formulations
  • Innovation in formulations for skincare and polymer applications
  • Regulatory considerations affecting compound utilization in various applications

Industrial applications currently dominate the research focus, with oleyl palmitamide being studied for its performance as a lubricant additive, slip agent in polymer processing, and ingredient in personal care formulations. Patent literature has continued to evolve, particularly regarding improved synthesis methods and novel applications.

Academic interest has expanded to explore structure-function relationships of secondary fatty acid amides compared to primary amides and N-acylethanolamines. However, biological studies specifically targeting oleyl palmitamide remain limited compared to the extensive research on compounds like oleamide and anandamide.

Theoretical Significance in Lipid Biochemistry

Oleyl palmitamide represents an interesting model compound for understanding structure-function relationships in lipid biochemistry. As a secondary amide formed between a saturated fatty acid (palmitic acid) and an unsaturated fatty amine (oleylamine), it offers insights into how structural variations in fatty acid amides influence their physical properties and biological interactions.

The amide bond in oleyl palmitamide creates a rigid, planar structure that influences the molecule's conformation and interactions with biological systems. The presence of both a saturated palmitic acid moiety and an unsaturated oleyl chain with a cis-double bond at position 9 creates unique physicochemical properties that may influence its biological behavior.

From a theoretical perspective, oleyl palmitamide serves as a model for understanding several key aspects of lipid biochemistry:

  • How secondary amides differ from primary fatty acid amides in their biological activities and metabolism
  • The influence of acyl chain saturation and length on membrane interactions and receptor binding
  • Structure-based interactions with enzymes involved in fatty acid amide metabolism, particularly FAAH
  • The relationship between physical properties (melting point, solubility) and biological activity

Research on related fatty acid amides has demonstrated that seemingly minor structural differences can dramatically affect biological activity. For instance, oleamide (a primary amide of oleic acid) exhibits sleep-inducing properties, interacts with cannabinoid receptors, and demonstrates anti-inflammatory effects. Understanding how the secondary amide structure of oleyl palmitamide modifies these activities provides valuable insights into structure-activity relationships in lipid biochemistry.

Physical Description

DryPowder; PelletsLargeCrystals

XLogP3

14.8

UNII

DD20CXT2D9

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 36 of 37 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

96674-02-1
16260-09-6

Wikipedia

Oleyl palmitamide

Use Classification

Cosmetics -> Opacifying; Viscosity controlling

General Manufacturing Information

Custom compounding of purchased resin
Plastic material and resin manufacturing
Plastics product manufacturing
Hexadecanamide, N-(9Z)-9-octadecen-1-yl-: ACTIVE

Dates

Modify: 2024-02-18

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